2-Amino-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid
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Overview
Description
Reagents: Isonicotinic acid, coupling reagents (e.g., EDC, HOBt)
Conditions: Room temperature, organic solvent
Reaction: The phenyl-substituted intermediate is reacted with isonicotinic acid using coupling reagents to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid typically involves multi-step organic reactions One common approach starts with the preparation of the pyrrolidine-3-carbonyl intermediate, which is then coupled with a phenyl group
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Step 1: Synthesis of Pyrrolidine-3-carbonyl Intermediate
Reagents: Pyrrolidine, acyl chloride
Conditions: Reflux in an organic solvent such as dichloromethane
Reaction: Pyrrolidine reacts with acyl chloride to form the pyrrolidine-3-carbonyl compound.
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Step 2: Coupling with Phenyl Group
Reagents: Phenylboronic acid, palladium catalyst
Conditions: Suzuki-Miyaura coupling reaction
Reaction: The pyrrolidine-3-carbonyl intermediate is coupled with phenylboronic acid in the presence of a palladium catalyst to form the phenyl-substituted product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the pyrrolidine and isonicotinic acid moieties can participate in hydrophobic interactions and π-π stacking, respectively. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-phenylisonicotinic acid
- 2-Amino-5-(2-(morpholine-3-carbonyl)phenyl)isonicotinic acid
- 2-Amino-5-(2-(piperidine-3-carbonyl)phenyl)isonicotinic acid
Uniqueness
Compared to similar compounds, 2-Amino-5-(2-(pyrrolidine-3-carbonyl)phenyl)isonicotinic acid is unique due to the presence of the pyrrolidine-3-carbonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17N3O3 |
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Molecular Weight |
311.33 g/mol |
IUPAC Name |
2-amino-5-[2-(pyrrolidine-3-carbonyl)phenyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C17H17N3O3/c18-15-7-13(17(22)23)14(9-20-15)11-3-1-2-4-12(11)16(21)10-5-6-19-8-10/h1-4,7,9-10,19H,5-6,8H2,(H2,18,20)(H,22,23) |
InChI Key |
REMJHKDYKYWBND-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CN=C(C=C3C(=O)O)N |
Origin of Product |
United States |
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